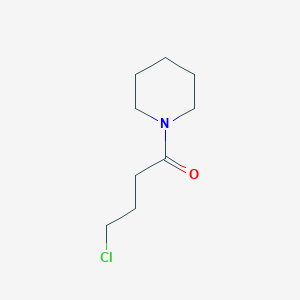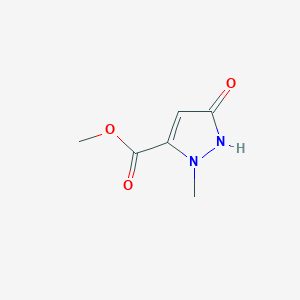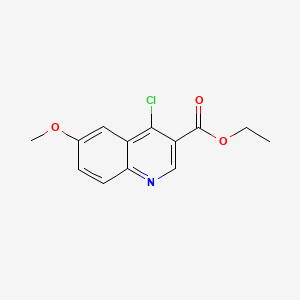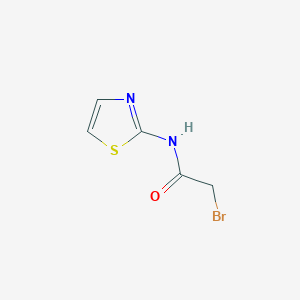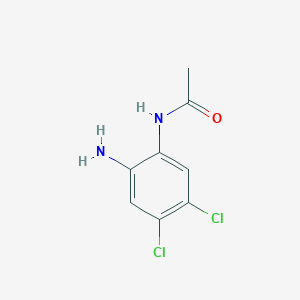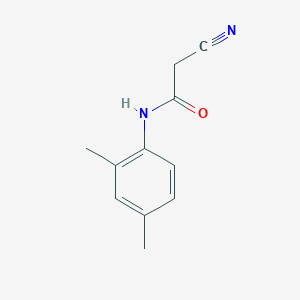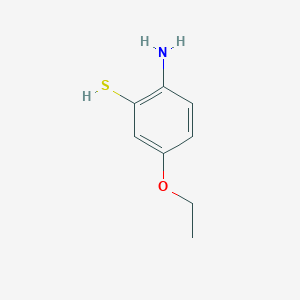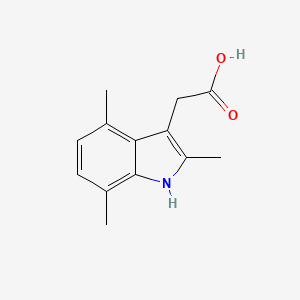
(2,4,7-trimethyl-1H-indol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,4,7-Trimethyl-1H-indol-3-yl)acetic acid” is a chemical compound with the CAS Number: 5435-43-8 . It has a molecular weight of 217.27 .
Molecular Structure Analysis
The molecular structure of “(2,4,7-trimethyl-1H-indol-3-yl)acetic acid” is represented by the formula C13H15NO2 . The InChI code for this compound is 1S/C13H15NO2/c1-7-4-8(2)13-11(5-7)10(6-12(15)16)9(3)14-13/h4-5,14H,6H2,1-3H3, (H,15,16) .Physical And Chemical Properties Analysis
“(2,4,7-Trimethyl-1H-indol-3-yl)acetic acid” is a solid at room temperature .Aplicaciones Científicas De Investigación
- This compound is a derivative of indole, which is a common structure in many natural products and pharmaceuticals . It’s often used as a building block in chemical synthesis .
- Indole derivatives, including “(2,4,7-trimethyl-1H-indol-3-yl)acetic acid”, are known to have plant growth-regulating properties .
- These compounds are typically applied to plants in a solution, and they can affect processes like cell elongation and division .
- The results of these applications can include enhanced plant growth and development .
Chemical Synthesis
Plant Growth Regulation
Pharmaceutical Research
- “(2,4,7-trimethyl-1H-indol-3-yl)acetic acid” could potentially be used as a pesticide or biocidal product .
Food and Drug Industry
Pesticide or Biocidal Product Use
Laboratory Chemicals
- This compound is often used as a building block in chemical research . It can be used in the synthesis of a variety of complex organic molecules .
- The methods of application would involve controlled reactions with various reagents under specific conditions .
- The outcomes of these applications could include the creation of new compounds with potential applications in various fields .
- Indole derivatives have potential applications in material science . They could be used in the development of new materials with unique properties .
- The methods of application would involve incorporating the compound into different materials and studying its effects on their properties .
- The outcomes of these applications could include the development of new materials with improved properties .
- Indole derivatives could potentially be used in environmental science . For example, they could be used in the development of new methods for pollution control .
- The methods of application would involve testing the compound’s effectiveness in controlling various forms of pollution .
- The outcomes of these applications could include the development of more effective methods for pollution control .
Chemical Research
Material Science
Environmental Science
Safety And Hazards
Propiedades
IUPAC Name |
2-(2,4,7-trimethyl-1H-indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-7-4-5-8(2)13-12(7)10(6-11(15)16)9(3)14-13/h4-5,14H,6H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYXJMABOXFXKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(NC2=C(C=C1)C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281375 |
Source


|
| Record name | (2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
CAS RN |
5435-43-8 |
Source


|
| Record name | NSC21434 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1267833.png)

